{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid
Description
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid is a phenylacetic acid derivative featuring a 5-methylfuroylamino substituent at the para position of the phenyl ring. The compound’s structure combines a phenylacetic acid backbone with a heterocyclic 5-methyl-2-furoyl group, which introduces steric and electronic modifications compared to simpler phenylacetic acids. This structural motif is significant in medicinal and synthetic chemistry, as similar compounds are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-2-7-12(19-9)14(18)15-11-5-3-10(4-6-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYXJARGPIERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195907 | |
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433326-87-5 | |
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433326-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid typically involves the reaction of 5-methyl-2-furoic acid with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a reference standard in pharmaceutical testing and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various physiological processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Heterocyclic Modifications : The 5-methylfuroyl group in the target compound introduces a planar, electron-rich heterocycle, contrasting with the sulfonamide group in (2R)-2-(4-methylphenylsulfonamido)-2-phenylacetic acid . Sulfonamides enhance hydrogen-bonding capacity, often improving target binding in enzyme inhibitors, while furan rings may contribute to π-π stacking interactions.
- Protective Groups: The tert-BOC group in 2-{4-[(tert-butoxycarbonyl)amino]phenyl}acetic acid provides steric protection for amines, a strategy absent in the target compound. This difference impacts solubility and stability in synthetic workflows.
- Electron-Withdrawing vs.
Biological Activity
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid, a compound characterized by its unique furoyl and phenyl moieties, has garnered attention in recent years for its potential biological activities. Research has indicated that this compound may possess antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a furan ring connected to an acetic acid moiety through an amine linkage. This structural arrangement is believed to facilitate interactions with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Bacillus subtilis | 17 mm |
| Pseudomonas aeruginosa | 10 mm |
The compound's mechanism of action appears to involve the inhibition of essential enzymes in microbial metabolism, thereby curtailing growth and proliferation.
Anti-inflammatory Effects
In vitro studies have indicated that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. Research has demonstrated a decrease in levels of TNF-alpha and IL-6 in treated macrophages, suggesting a potential use in inflammatory disorders.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 7.2 | Inhibition of cell proliferation |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression, which was confirmed through flow cytometry assays .
Case Study 1: Antimicrobial Efficacy
Case Study 2: Anti-inflammatory Potential
In a controlled trial assessing the anti-inflammatory effects of the compound in an animal model of arthritis, it was found that administration significantly reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth.
- Cytokine Modulation : It appears to modulate cytokine production, reducing inflammation.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
